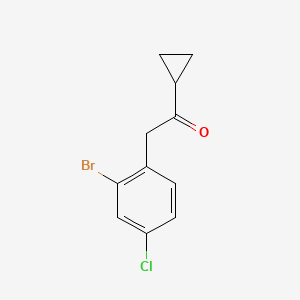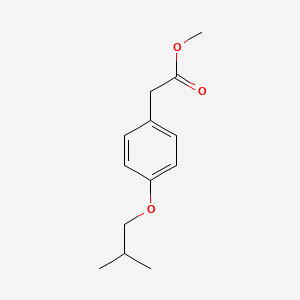
(4-Isobutoxy-phenyl)-acetic acid, methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(4-isobutoxyphenyl)acetate is an organic compound with the molecular formula C13H18O3. It is a methyl ester derivative of 2-(4-isobutoxyphenyl)acetic acid. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-isobutoxyphenyl)acetate typically involves the esterification of 2-(4-isobutoxyphenyl)acetic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its ester form. The reaction can be represented as follows:
2-(4-isobutoxyphenyl)acetic acid+methanolacid catalystMethyl 2-(4-isobutoxyphenyl)acetate+water
Industrial Production Methods
In an industrial setting, the production of Methyl 2-(4-isobutoxyphenyl)acetate may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-(4-isobutoxyphenyl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: 2-(4-isobutoxyphenyl)acetic acid
Reduction: 2-(4-isobutoxyphenyl)ethanol
Substitution: Various substituted esters and amides
Applications De Recherche Scientifique
Methyl 2-(4-isobutoxyphenyl)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of fragrances, flavors, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of Methyl 2-(4-isobutoxyphenyl)acetate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active 2-(4-isobutoxyphenyl)acetic acid, which can then interact with various enzymes and receptors in biological systems. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 2-(4-isobutoxyphenyl)acetate
- Propyl 2-(4-isobutoxyphenyl)acetate
- Butyl 2-(4-isobutoxyphenyl)acetate
Uniqueness
Methyl 2-(4-isobutoxyphenyl)acetate is unique due to its specific ester group, which imparts distinct chemical and physical properties. Compared to its ethyl, propyl, and butyl analogs, the methyl ester has a lower molecular weight and different solubility characteristics, making it suitable for specific applications in research and industry.
Propriétés
Numéro CAS |
61904-54-9 |
|---|---|
Formule moléculaire |
C13H18O3 |
Poids moléculaire |
222.28 g/mol |
Nom IUPAC |
methyl 2-[4-(2-methylpropoxy)phenyl]acetate |
InChI |
InChI=1S/C13H18O3/c1-10(2)9-16-12-6-4-11(5-7-12)8-13(14)15-3/h4-7,10H,8-9H2,1-3H3 |
Clé InChI |
KCTOGAHDQAKXEN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)COC1=CC=C(C=C1)CC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


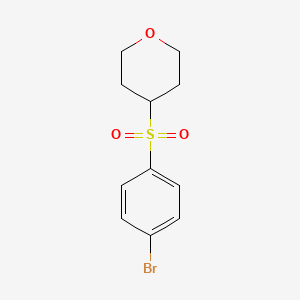

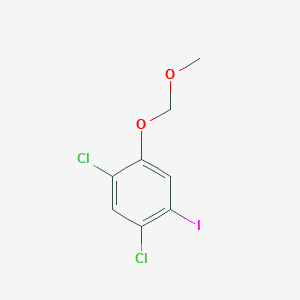
![3-Tosyl-6-oxa-bicyclo[3.1.0]hexane](/img/structure/B13938487.png)
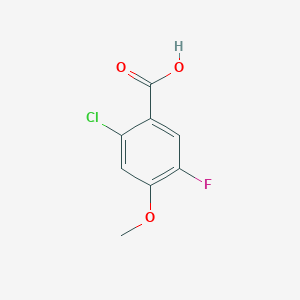
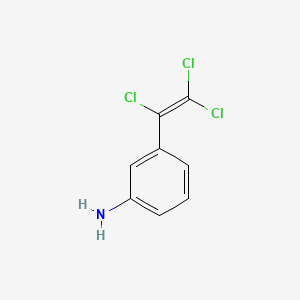
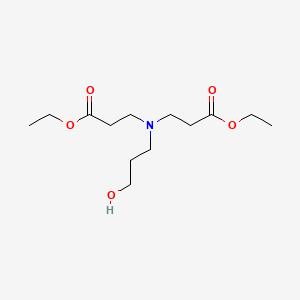
![4-Hydroxy-3,4-dihydro-1H-pyrano[3,4-c]pyridine-8-carboxylic acid](/img/structure/B13938503.png)
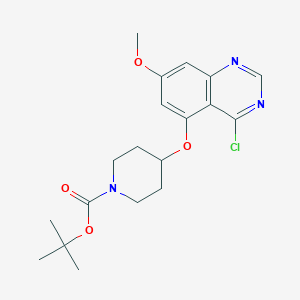
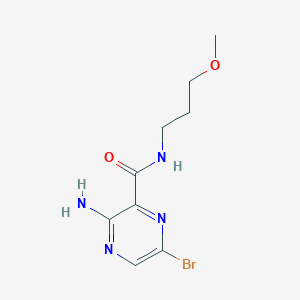

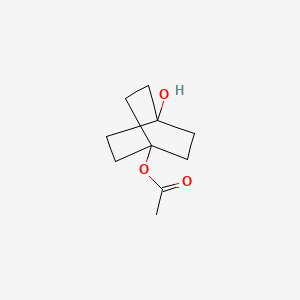
![3-Pyridin-4-ylpyrano[4,3-c]pyridin-1-one](/img/structure/B13938530.png)
